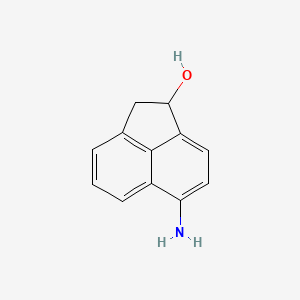
1-Acenaphthylenol, 1,2-dihydro-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is a chemical compound with the molecular formula C12H9NO2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to the acenaphthylene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- typically involves the nitration of acenaphthylene followed by reduction and hydroxylation steps. One common method includes:
Nitration: Acenaphthylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Hydroxylation: Finally, the amino group is converted to a hydroxyl group through a diazotization reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 1-acenaphthylenone, 1,2-dihydro-4-nitro-.
Reduction: Formation of 1-acenaphthylenol, 1,2-dihydro-4-amino-.
Substitution: Formation of various substituted acenaphthylenol derivatives depending on the substituent introduced.
科学的研究の応用
1-Acenaphthylenol, 1,2-dihydro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways.
類似化合物との比較
Similar Compounds
1-Acenaphthylenol, 1,2-dihydro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Acenaphthylenol, 1,2-dihydro-5-nitro-: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Acenaphthene, 5-nitro-: Another nitro-substituted acenaphthene derivative with distinct chemical properties.
Uniqueness
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
81851-73-2 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
6-amino-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-9-11(14)6-7-2-1-3-8(10)12(7)9/h1-5,11,14H,6,13H2 |
InChIキー |
JQPCDAHIQQPRKK-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=C(C3=CC=CC1=C23)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


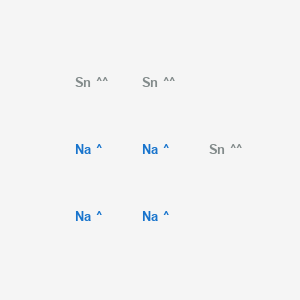

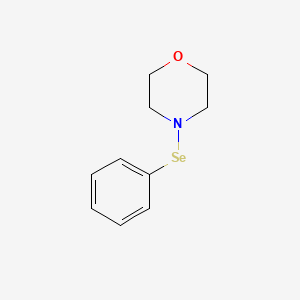
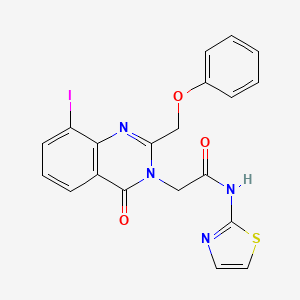
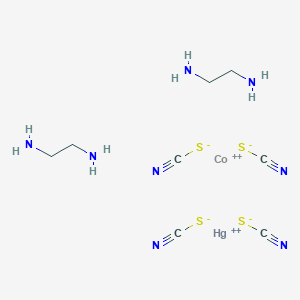
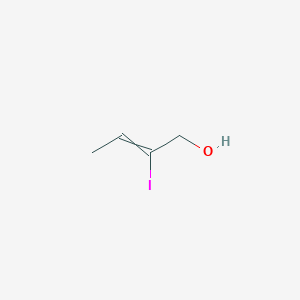
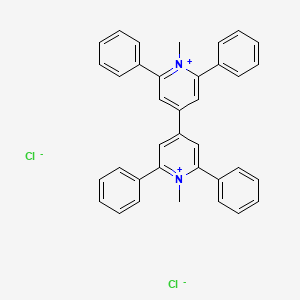
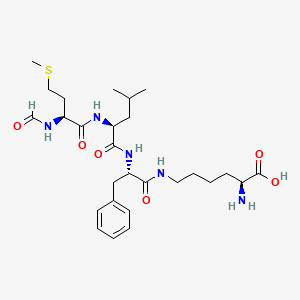
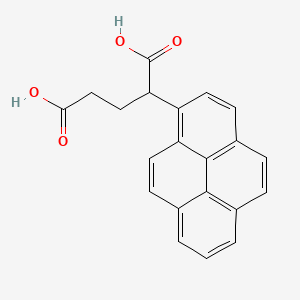
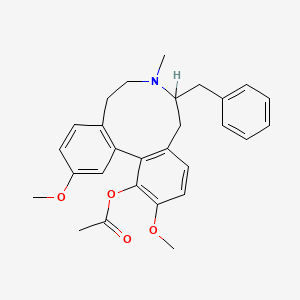
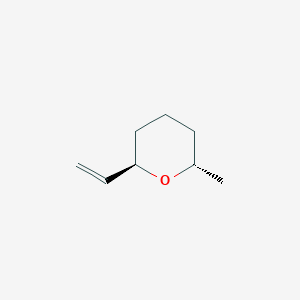
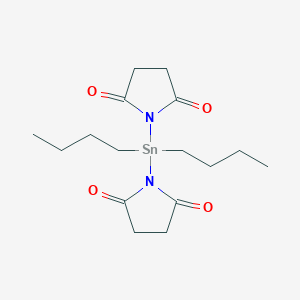

![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
